Quetiapine Sulfone

Descripción general

Descripción

Quetiapine Sulfone is a metabolite of Quetiapine, an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder. This compound is formed through the oxidation of Quetiapine and retains some pharmacological activity, contributing to the overall therapeutic effects of the parent compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Quetiapine Sulfone involves the oxidation of Quetiapine. This can be achieved using various oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid, or other peroxides under controlled conditions. The reaction typically requires a solvent like dichloromethane or acetonitrile and is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar oxidation process but on a larger scale. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction parameters. The product is then purified using standard techniques such as crystallization or chromatography to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions: Quetiapine Sulfone undergoes several types of chemical reactions, including:

Oxidation: The primary reaction for its formation from Quetiapine.

Reduction: Can be reduced back to Quetiapine under specific conditions.

Substitution: Possible at various positions on the molecule, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, dichloromethane, acetonitrile.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: this compound.

Reduction: Quetiapine.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Introduction to Quetiapine Sulfone

This compound is a metabolite of quetiapine, an atypical antipsychotic widely used for various psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder. While quetiapine itself has been extensively studied and applied in clinical settings, the specific applications and implications of its metabolite, this compound, are less well-documented. This article will explore the scientific research applications of this compound, focusing on its pharmacological properties, therapeutic uses, and relevant case studies.

Pharmacological Properties

This compound is formed through the metabolism of quetiapine primarily in the liver. It is characterized by its interaction with multiple neurotransmitter receptors in the central nervous system. The pharmacokinetic profile of this compound suggests it may have distinct effects compared to its parent compound:

- Receptor Affinity : this compound exhibits affinity for serotonergic (5-HT2A) and dopaminergic (D2) receptors, which contributes to its potential efficacy in mood stabilization and anxiety reduction.

- Metabolic Stability : As a metabolite, this compound may demonstrate prolonged action due to its stability in the body compared to quetiapine itself.

Table 1: Comparison of Quetiapine and this compound

| Property | Quetiapine | This compound |

|---|---|---|

| Receptor Affinity | 5-HT2A, D2 | 5-HT2A, D2 |

| Half-life | ~6 hours | Longer than quetiapine |

| Metabolism | Hepatic (CYP3A4) | Hepatic (further metabolism) |

| Clinical Applications | Schizophrenia, Bipolar | Potential adjunct in mood disorders |

Treatment of Psychiatric Disorders

This compound may play a role in the treatment of various psychiatric conditions. Although most studies focus on quetiapine, emerging evidence suggests that its metabolite could enhance treatment outcomes:

- Bipolar Disorder : Studies indicate that quetiapine is effective in managing manic and depressive episodes in bipolar disorder. This compound may contribute to mood stabilization due to its receptor activity.

- Major Depressive Disorder : As an adjunct therapy, quetiapine has shown efficacy in treatment-resistant depression. The role of this compound as a metabolite could be significant in enhancing antidepressant effects.

Off-label Uses

Quetiapine is frequently used off-label for conditions such as insomnia and anxiety disorders. While research specifically on this compound is limited, its pharmacological profile suggests potential benefits:

- Insomnia : Quetiapine's sedative properties make it a candidate for treating insomnia. This compound may also contribute to this effect due to its receptor interactions.

- Anxiety Disorders : Given the efficacy of quetiapine in anxiety management, the role of its metabolite warrants further investigation.

Case Studies and Clinical Evidence

While direct studies on this compound are sparse, several case reports and clinical trials involving quetiapine provide insights into its potential applications:

Case Study 1: Bipolar Disorder Management

A clinical trial involving adolescents with bipolar disorder demonstrated significant improvement in mood stabilization with quetiapine treatment. The metabolite's contribution to these outcomes remains an area for future research.

Case Study 2: Treatment-Resistant Depression

In a cohort study examining patients with treatment-resistant depression, those receiving quetiapine as an adjunct therapy showed improved depressive symptoms. The role of this compound in this context could be explored further.

Mecanismo De Acción

The mechanism of action of Quetiapine Sulfone is similar to that of Quetiapine. It acts as an antagonist at multiple neurotransmitter receptors in the brain, including serotonin 5-HT2, dopamine D2, histamine H1, and adrenergic alpha1 and alpha2 receptors. This multi-receptor antagonism contributes to its antipsychotic, antidepressant, and sedative effects. The exact pathways and molecular targets involved in its action are still under investigation, but it is believed to modulate neurotransmitter systems in a manner similar to Quetiapine.

Comparación Con Compuestos Similares

Quetiapine: The parent compound from which Quetiapine Sulfone is derived.

Norquetiapine: Another metabolite of Quetiapine with distinct pharmacological properties.

Clozapine: A structurally similar atypical antipsychotic with a different side effect profile.

Uniqueness: this compound is unique in its formation through the specific oxidation of Quetiapine and its retention of some pharmacological activity. Unlike Norquetiapine, which is formed through N-dealkylation, this compound is formed through sulfoxidation, highlighting the diversity of metabolic pathways for Quetiapine. Its presence and activity contribute to the overall therapeutic effects and side effect profile of Quetiapine treatment.

Actividad Biológica

Quetiapine, an atypical antipsychotic, is primarily used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Its metabolism leads to various metabolites, including quetiapine sulfone, which may contribute to its pharmacological effects. This article explores the biological activity of this compound, focusing on its metabolism, pharmacokinetics, and potential clinical implications.

Metabolism of Quetiapine

Quetiapine is extensively metabolized in the liver through cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6. The metabolic pathways include:

- Sulfoxidation : Quetiapine is converted to quetiapine sulfoxide and this compound.

- N-desalkylation : This pathway produces N-desalkylquetiapine, another active metabolite.

Key Metabolites

| Metabolite | Formation Pathway | Pharmacological Activity |

|---|---|---|

| Quetiapine Sulfoxide | CYP3A4, CYP2D6 | Active metabolite with antipsychotic effects |

| N-desalkylquetiapine | CYP3A4 | Antidepressant activity |

| This compound | Further oxidation of sulfoxide | Potentially active but less studied |

Pharmacokinetics

The pharmacokinetics of quetiapine and its metabolites have been studied extensively. A study involving 21 patients with schizophrenia showed that after administration of quetiapine, steady-state plasma concentrations were reached within 48 hours. Key pharmacokinetic parameters are summarized below:

| Parameter | Quetiapine | Quetiapine Sulfoxide | N-desalkylquetiapine |

|---|---|---|---|

| AUC (µg·h/L) | 5,534 ± 4,198 | 287 ± 107 | 3,858 ± 2,012 |

| Clearance (L/h) | 67 ± 25 | Not specified | Not specified |

| Volume of Distribution (L) | 672 ± 394 | Not specified | Not specified |

Biological Activity and Clinical Implications

The biological activity of this compound is less understood compared to its parent compound and other metabolites. However, it is hypothesized to play a role in the overall therapeutic effects of quetiapine due to its formation from the sulfoxide metabolite.

- Antipsychotic Effects : While quetiapine primarily acts through D2 and 5-HT2 receptor antagonism, the contribution of this compound remains unclear. It may enhance or modulate the effects of other active metabolites.

- Urinary Excretion : Studies indicate that this compound is a significant urinary metabolite. Analysis of urine samples from patients treated with quetiapine revealed that including this compound in drug monitoring could improve adherence rates by providing a more comprehensive profile of drug metabolism.

Case Studies and Research Findings

Several studies have highlighted the importance of understanding quetiapine's metabolites:

- A study analyzed urine samples from 114 patients prescribed quetiapine and found that traditional testing methods underestimated adherence rates when only measuring quetiapine and its primary metabolite (7-hydroxyquetiapine). Including this compound improved apparent adherence rates from approximately 31% to nearly 48% .

- Another investigation focused on the pharmacokinetics of quetiapine in a diverse patient population and noted significant variability in metabolite levels based on individual metabolic pathways .

Propiedades

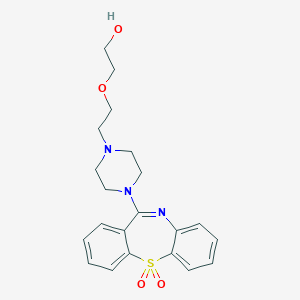

IUPAC Name |

2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c25-14-16-28-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)29(26,27)20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUTWXZEWJNIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444898 | |

| Record name | 2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329216-65-1 | |

| Record name | 2-[2-[4-(5,5-Dioxidodibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329216-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-[4-(11,11-dioxobenzo[b][1,4]benzothiazepin-6-yl)piperazin-1-yl]ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is quetiapine sulfone quantifiable in patients taking quetiapine?

A1: While the study focuses on developing an LC-MS/MS method for measuring quetiapine and its metabolites, it does not directly quantify this compound in patient samples. The article states that this compound was found to be unstable and degrades into quetiapine sulfoxide [].

Q2: Does the instability of this compound impact the measurement of other quetiapine metabolites?

A2: Potentially, yes. The degradation of this compound into quetiapine sulfoxide could lead to an overestimation of quetiapine sulfoxide concentrations in patient samples []. This highlights the importance of considering the stability of metabolites when developing and validating analytical methods for drug monitoring.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.